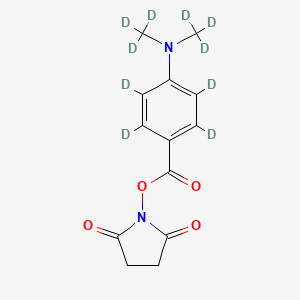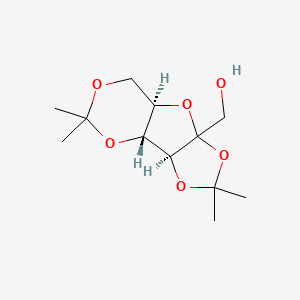
Candesartan tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candesartan tert-Butyl Ester is a chemical compound that serves as a precursor in the synthesis of Candesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Candesartan tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the alkylation of 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester followed by hydrolysis . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Candesartan tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: Conversion to Candesartan by removing the tert-butyl ester group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl structure.
Substitution: Reactions involving the replacement of functional groups on the biphenyl ring.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The primary product of interest is Candesartan, which is obtained after the hydrolysis of the tert-butyl ester group .
Applications De Recherche Scientifique
Candesartan tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of Candesartan and related compounds.
Biology: Studying the effects of angiotensin II receptor blockers on cellular processes.
Medicine: Developing new antihypertensive drugs and studying their pharmacokinetics and pharmacodynamics.
Industry: Used in the large-scale production of Candesartan for pharmaceutical applications
Mécanisme D'action
Candesartan tert-Butyl Ester itself does not have a direct mechanism of action, as it is a precursor. once converted to Candesartan, it functions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its high binding affinity to the AT1 receptor.
Telmisartan: Distinguished by its long half-life and strong binding affinity
Uniqueness: Candesartan tert-Butyl Ester is unique due to its specific synthetic pathway and its role as a precursor to Candesartan, which has a high binding affinity and prolonged activity compared to other sartans .
Propriétés
IUPAC Name |
tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O3/c1-5-36-27-29-23-12-8-11-22(26(35)37-28(2,3)4)24(23)34(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25-30-32-33-31-25/h6-16H,5,17H2,1-4H3,(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNQSYVECBWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747285 |
Source


|
| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-49-4 |
Source


|
| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)
